Technical Documentation Center

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-
  • CAS: 2700-62-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-Octadecene-1,3-diol, 2-(methylamino)- in Sphingolipid Metabolism

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary & Chemical Identity The compound 4-Octadecene-1,3-diol, 2-(methylamino)- , more commonly identified in lipidomics literature as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary & Chemical Identity

The compound 4-Octadecene-1,3-diol, 2-(methylamino)- , more commonly identified in lipidomics literature as N-methylsphingosine (NMS) or monomethyl sphingosine, is a highly bioactive, naturally occurring and synthetic sphingolipid derivative[1]. With the molecular formula C19​H39​NO2​ (CAS: 2700-62-1), NMS represents a critical structural variation of the classical sphingoid base backbone.

While canonical sphingolipid research has heavily focused on sphingosine and ceramide, N-methylated derivatives like NMS have emerged as potent modulators of the "sphingolipid rheostat." This whitepaper provides an in-depth mechanistic analysis of NMS, detailing its dual role as a kinase inhibitor and a metabolic substrate, supported by self-validating experimental protocols and recent lipidomic discoveries.

Core Mechanisms of Action

The biological efficacy of NMS is driven by a bifurcated mechanism: direct enzymatic inhibition of pro-survival kinases and active metabolic conversion into atypical ceramides.

Kinase Inhibition: PKC and Sphingosine Kinase (SphK)

NMS functions as a competitive inhibitor of key signaling kinases. Early biochemical assays established that NMS, alongside its dimethylated counterpart (N,N-dimethylsphingosine), effectively inhibits Protein Kinase C (PKC) and Src kinase activities[2]. By blocking PKC, NMS disrupts downstream hyperproliferative signaling pathways.

Furthermore, NMS acts as a modulator of Sphingosine Kinase (SphK) [3]. In canonical metabolism, SphK phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a potent mitogen that promotes cell survival and angiogenesis[4]. By inhibiting SphK, NMS prevents the formation of S1P, thereby shifting the cellular balance toward apoptosis and cell cycle arrest.

Metabolic Fate: N-Acylation into N-Methyl-Ceramides

A groundbreaking paradigm shift in NMS biology was revealed through recent high-resolution untargeted lipidomics. When exogenous NMS is introduced to cellular systems, it does not remain inert; rather, it is actively hijacked by the salvage pathway[5].

Ceramide Synthases (CerS) recognize NMS as a substrate, catalyzing its N-acylation to form N-methyl-ceramides [3]. Strikingly, this metabolic conversion is a terminal event. Unlike canonical ceramides, N-methyl-ceramides are not further processed into downstream sphingomyelins (SM) or complex glycosphingolipids (GSLs)[5]. This metabolic dead-end leads to the intracellular accumulation of N-methyl-ceramides, which are hypothesized to exert distinct pro-apoptotic stress responses.

Systems Biology Visualization

The following diagram illustrates the dual mechanistic pathways of NMS within the cellular environment: its inhibitory action on kinases and its terminal metabolic conversion.

Pathway NMS 4-Octadecene-1,3-diol, 2-(methylamino)- (NMS) CerS Ceramide Synthase (CerS) NMS->CerS Substrate SphK Sphingosine Kinase (SphK) NMS->SphK Competitive Inhibition PKC Protein Kinase C (PKC) / Src Kinase NMS->PKC Kinase Inhibition NMCer N-methyl-ceramides (C14, C16, C18) CerS->NMCer N-acylation Apoptosis Apoptosis & Tumor Suppression NMCer->Apoptosis Pro-apoptotic signaling S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Blocked PKC->Apoptosis Disinhibition of Cell Death

Figure 1: Mechanistic routing of N-methylsphingosine (NMS) highlighting kinase inhibition and terminal N-acylation.

Quantitative Data & Therapeutic Implications

The therapeutic potential of NMS has been validated in murine models of carcinogenesis. In a landmark study utilizing a DMBA/TPA-induced skin cancer model, topical application of NMS significantly increased cancer-free survival[6]. Interestingly, while NMS did not reduce initial hyperplasia or benign papilloma formation, it specifically blocked the malignant progression to carcinomas[7].

Table 1: In Vivo Efficacy of NMS in Skin Carcinoma Prevention

Data synthesized from Sencar mice models treated topically prior to TPA promotion[6].

Treatment Dose (NMS)Papilloma IncidenceEpidermal HyperplasiaCarcinoma-Free Survival
0.05 µmol No significant changeNot inhibitedSignificantly Increased
0.50 µmol No significant changeNot inhibitedSignificantly Increased
≥ 10.0 µmol Enhanced (Toxicity)Not inhibitedN/A
Table 2: Metabolic Fate of Exogenous NMS in HAP1 Cells

Data derived from untargeted LC-MS/MS lipidomic profiling[5].

Metabolite ClassRelative ConversionFatty Acid Chain PreferenceDownstream SM/GSL Formation
N-methyl-ceramides High (Substantial)C14:0, C16:0, C18:0Not Detected
Sphingomyelin (SM) NoneN/AN/A
Glycosphingolipids NoneN/AN/A

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and adapting the workflow.

Protocol A: Untargeted Lipidomic Tracking of NMS Metabolism

This protocol traces the intracellular fate of NMS to confirm its conversion into N-methyl-ceramides without downstream SM formation[5].

  • Cell Line Selection & Dosing:

    • Action: Culture HAP1 cells engineered with a Serine Palmitoyltransferase (SPT) knockout. Dose with 5 µM NMS for 4–12 hours.

    • Causality: Using an SPT-knockout line is a critical self-validating step. It completely abolishes endogenous de novo sphingolipid synthesis. Therefore, any N-methyl-ceramides detected by the mass spectrometer are guaranteed to originate exclusively from the exogenous NMS tracer, eliminating background noise.

  • Biphasic Lipid Extraction (Bligh-Dyer):

    • Action: Harvest cells and extract using a Chloroform:Methanol:Water (2:2:1.8) gradient. Recover the lower organic phase.

    • Causality: Sphingolipids are highly hydrophobic. The biphasic separation isolates these lipids into the organic phase while precipitating proteins and polar metabolites that cause ion suppression and foul the LC-MS/MS electrospray source.

  • LC-MS/MS Analysis (Positive Ion Mode):

    • Action: Analyze the extract using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (+ESI) mode.

    • Causality: The secondary amine of NMS and the amide nitrogen of N-methyl-ceramides readily accept protons to form [M+H]+ ions. Positive ionization maximizes detection sensitivity for these specific methylated derivatives[5].

Protocol B: In Vitro Sphingosine Kinase (SphK) Inhibition Assay
  • Enzyme Isolation:

    • Action: Utilize recombinant human SphK1/2 or prepare a cytosolic fraction from HL-60 cells[8].

    • Causality: Isolating the enzyme from intact cellular membranes removes confounding variables such as lipid raft sequestration or variable intracellular NMS uptake, allowing for the calculation of precise, direct competitive inhibition kinetics ( IC50​ ).

  • Radiolabeled Substrate Incubation:

    • Action: Incubate the enzyme with [γ−32P]ATP , canonical sphingosine, and varying concentrations of NMS (0.1 µM to 50 µM).

    • Causality: Because NMS acts as a competitive modulator, tracking the transfer of 32P to canonical sphingosine provides a direct, quantifiable readout of SphK activity suppression.

References

  • Benchchem. 4-Octadecene-1,3-diol, 2-(methylamino)- Chemical Properties and Description. Benchchem Database. 1[1]

  • Birt, D. F., et al. (1998). Inhibition of skin carcinomas but not papillomas by sphingosine, N-methylsphingosine, and N-acetylsphingosine. Nutrition and Cancer, 31(2), 119-126. 6[6]

  • Merrill, A. H., et al. (2025). Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. MDPI. 5[5]

  • Schmelz, E. M. (2004). Sphingolipids: a New Strategy for Cancer Treatment and Prevention. CABI Digital Library. 4[4]

  • Hikita, T., et al. (2005). De-N-acetyllactotriaosylceramide as a Novel Cationic Glycosphingolipid of Bovine Brain White Matter: Isolation and Characterization. Biochemistry (ACS Publications).2[2]

  • Edsall, L. C., et al. (1999). Formyl Peptide Receptor Signaling in HL-60 Cells Through Sphingosine Kinase. PubMed. 8[8]

Sources

Exploratory

Pharmacokinetics and in vivo stability of 4-Octadecene-1,3-diol, 2-(methylamino)-

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Stability of Sphingosine and Its Analogs For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Complex World of Sphingoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Stability of Sphingosine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Complex World of Sphingolipid Pharmacokinetics

The study of sphingolipids, a class of bioactive lipids crucial in cell signaling, has opened new avenues for therapeutic intervention in oncology, immunology, and neurology.[1] At the heart of this intricate signaling network lies sphingosine and its derivatives, including the subject of this guide, 4-Octadecene-1,3-diol, 2-(methylamino)-, a synthetic sphingosine analog. Understanding the in vivo journey of these molecules—their absorption, distribution, metabolism, and excretion (ADME)—is paramount for the successful development of novel therapeutics. This guide provides a comprehensive overview of the pharmacokinetic (PK) and in vivo stability considerations for sphingosine and its analogs, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Section 1: The Sphingolipid Backbone – A Foundation for Pharmacokinetic Profiling

Sphingolipids are not a homogenous class of molecules; their structural diversity, stemming from variations in their sphingoid base and N-acyl chain, dictates their biological function and, consequently, their pharmacokinetic profile. The fundamental structure, a long-chain amino alcohol, provides a scaffold for a vast array of signaling molecules.

Absorption and Distribution: The Initial Journey

The lipophilic nature of sphingolipids suggests that they are readily absorbed from the gastrointestinal tract. However, their journey is not a simple passive diffusion. The bioavailability of orally administered sphingolipid analogs is influenced by intestinal metabolism and efflux transporters.

Once in circulation, sphingolipids are predominantly bound to plasma proteins, with only a small fraction existing as the free, active molecule.[1] This high degree of protein binding significantly impacts their volume of distribution, limiting their access to certain tissues while facilitating their transport to others. The distribution of these compounds is not uniform and is influenced by the expression of specific transporters and the lipid composition of different tissues.

Metabolism: A Complex Web of Interconversion

The in vivo stability and activity of sphingosine analogs are intricately linked to their metabolic fate. The primary enzymes involved in sphingolipid metabolism are sphingosine kinases (SphK1 and SphK2), which phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[1][2][3]

The phosphorylation state of a sphingosine analog is a critical determinant of its activity. For instance, the immunosuppressive drug FTY720 (Fingolimod) is a prodrug that requires phosphorylation by SphK2 to become active.[3][4] The resulting phospho-analog then acts as a functional antagonist of S1P receptors.

Conversely, dephosphorylation by S1P phosphatases and degradation by S1P lyase represent key catabolic pathways that terminate the signaling activity of these molecules.[1][2] The balance between these anabolic and catabolic processes dictates the intracellular and circulating levels of active sphingolipid metabolites.

Metabolic Pathway of Sphingosine and its Analogs

Metabolic Pathway Figure 1: Metabolic Pathway of Sphingosine Analogs Sphingosine_Analog Sphingosine Analog (e.g., 4-Octadecene-1,3-diol, 2-(methylamino)-) Phosphorylated_Analog Phosphorylated Analog (Active Metabolite) Sphingosine_Analog->Phosphorylated_Analog Sphingosine Kinase (SphK1/2) Phosphorylated_Analog->Sphingosine_Analog S1P Phosphatase Degradation_Products Degradation Products Phosphorylated_Analog->Degradation_Products S1P Lyase

Caption: Metabolic interconversion of sphingosine analogs.

Excretion: The Final Exit

The elimination of sphingolipid analogs and their metabolites occurs through a combination of renal and hepatic pathways. The extent to which each pathway contributes to overall clearance is dependent on the physicochemical properties of the specific molecule, such as its polarity and molecular weight.

Section 2: In Vivo Stability Assessment – A Critical Step in Drug Development

The therapeutic efficacy of a sphingosine analog is directly proportional to its ability to reach its target tissue in sufficient concentrations and for an adequate duration. Therefore, assessing the in vivo stability of these compounds is a critical step in the drug development process.

Factors Influencing In Vivo Stability

The stability of a sphingosine analog in vivo is a multifactorial issue, influenced by:

  • Enzymatic Degradation: As discussed, the metabolic enzymes of the sphingolipid pathway are the primary drivers of analog degradation.

  • Chemical Stability: The inherent chemical stability of the molecule can also play a role, although this is generally less of a concern for sphingolipid-like structures.

  • Plasma Protein Binding: High plasma protein binding can protect the analog from rapid metabolism and clearance, thereby increasing its half-life.

Experimental Approaches to Determine Stability

In vivo stability is typically assessed through pharmacokinetic studies in animal models. These studies involve administering the compound of interest and then collecting biological samples (e.g., blood, plasma, tissues) at various time points to determine the concentration of the parent compound and its metabolites.

Section 3: Experimental Protocols – A Practical Guide

The following protocols provide a framework for conducting pharmacokinetic and in vivo stability studies of sphingosine analogs. These are intended as a starting point and may require optimization based on the specific compound and research question.

Animal Studies

The choice of animal model is a critical consideration. Rodents (mice and rats) are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and well-characterized physiology.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats
  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week prior to the study.

  • Dosing: Administer the test compound via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

Bioanalytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[5][6][7]

Protocol 2: Sample Preparation and LC-MS/MS Analysis
  • Protein Precipitation: Precipitate plasma proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system for analysis.

LC-MS/MS System Parameters (Example)
ParameterSetting
LC Column C18 reverse-phase
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for compound separation
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Specific to the analyte and internal standard
Workflow for Pharmacokinetic Analysis

PK Workflow Figure 2: Workflow for Pharmacokinetic Analysis Animal_Dosing Animal Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Data_Analysis Data Analysis (PK Parameters) LC_MS_MS->Data_Analysis

Caption: A typical workflow for a preclinical pharmacokinetic study.

Section 4: Data Interpretation and Pharmacokinetic Parameters

The data obtained from pharmacokinetic studies are used to calculate key parameters that describe the ADME of a compound.[8]

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

These parameters provide a quantitative measure of the compound's bioavailability, distribution, and elimination, which are essential for predicting its therapeutic efficacy and safety profile.

Conclusion: A Roadmap for Success

The development of novel therapeutics based on the sphingolipid backbone requires a deep understanding of their pharmacokinetic properties and in vivo stability. This guide has provided a comprehensive overview of the key considerations and experimental approaches for characterizing these complex molecules. By employing the principles and protocols outlined herein, researchers can generate the robust and reliable data needed to advance their drug discovery programs and ultimately bring new and effective treatments to patients.

References
  • Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC. (n.d.).
  • Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC - NIH. (n.d.).
  • Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC - NIH. (n.d.).
  • Sphingosine 1-phosphate Receptor Modulators (Comprehensive) - Cleveland Clinic. (n.d.).
  • Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives | Journal of Medicinal Chemistry - ACS Publications. (2017, March 14).
  • Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects | PNAS. (2018, July 2).
  • A review of ceramide analogs as potential anticancer agents - PMC - NIH. (n.d.).
  • Sphingosine 1-Phosphate in Blood: Function, Metabolism, and Fate - Karger Publishers. (2014, June 16).
  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY - PMDA. (n.d.).
  • Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS | Request PDF - ResearchGate. (n.d.).
  • (PDF) Analogs of the dihydroceramide desaturase inhibitor GT11 modified at the amide function: Synthesis and biological activities - ResearchGate. (2005, September 8).
  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. (n.d.).
  • Pharmacokinetics - Sign-in. (n.d.).
  • ANALYTICAL METHODS. (n.d.).
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Delivery of N-Methylsphingosine for In Vitro Assays

Introduction and Mechanistic Insights N-methylsphingosine is a bioactive sphingolipid derivative that plays a critical role in cellular signaling, apoptosis, and tumor suppression. Unlike highly abundant structural sphin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

N-methylsphingosine is a bioactive sphingolipid derivative that plays a critical role in cellular signaling, apoptosis, and tumor suppression. Unlike highly abundant structural sphingolipids, N-methylsphingosine is an infrequently studied metabolite that exerts profound biological effects, including the direct inhibition of protein kinase C (PKC) and phosphatidate phosphohydrolase activities[1][2]. Both in vivo and in vitro studies demonstrate that N-methylsphingosine increases cancer-free survival and inhibits the progression of skin carcinomas[1][3].

When introduced to cell cultures, exogenous N-methylsphingosine is rapidly assimilated and converted into N-methyl-ceramides (predominantly C14-, C16-, and C18-fatty acids) by ceramide synthases, without further downstream conversion into sphingomyelins or glycosphingolipids[4].

Because N-methylsphingosine is highly hydrophobic, direct addition to aqueous cell culture media results in immediate precipitation. Conversely, the use of raw organic solvents (like DMSO or ethanol) for direct cell delivery can introduce solvent-mediated cytotoxicity and artifactual signaling. To ensure physiological relevance and reproducible cellular uptake, N-methylsphingosine must be complexed with a carrier protein—typically fatty-acid-free Bovine Serum Albumin (BSA)—to mimic endogenous lipid transport mechanisms[5].

Pathway SPT Serine Palmitoyltransferase (De novo synthesis) Sphingosine Sphingosine SPT->Sphingosine Biosynthesis NMS N-methylsphingosine (Exogenous/Metabolite) Sphingosine->NMS Methylation NMCer N-methyl-ceramides NMS->NMCer Ceramide Synthase (CerS) PKC Protein Kinase C (PKC) NMS->PKC Inhibits Tumor Tumorigenesis / Cell Survival NMS->Tumor Suppresses PKC->Tumor Promotes

Metabolic fate and signaling mechanisms of N-methylsphingosine in mammalian cells.

Quantitative Data & Reagent Specifications

To establish a self-validating experimental system, researchers must adhere strictly to the stoichiometric ratios between the lipid and the carrier protein. The recommended molar ratio of sphingolipid to BSA is approximately 2:1. This ensures all lipid molecules are sequestered within the hydrophobic binding pockets of albumin, preventing free-floating lipid aggregates[6]. Visual validation of the solution's clarity serves as an intrinsic quality control checkpoint.

Table 1: Physicochemical and Storage Parameters
ParameterSpecification / ConditionMechanistic Rationale
Primary Solvent Anhydrous Methanol (100%) or Methanol:Water (95:5)Ensures complete dissolution of the crystalline lipid powder prior to film formation[5][7].
Carrier Protein 4 mg/mL Fatty-Acid-Free BSA in PBS/WaterEndogenous fatty acids must be absent to prevent competition for BSA binding sites[6].
Target Concentration 125 µM N-methylsphingosine in 4 mg/mL BSAAchieves the optimal ~2:1 Lipid:BSA molar ratio for physiological delivery[5][6].
Lipid Film Storage -20°C (under Nitrogen gas)Prevents lipid oxidation and degradation; stable for up to 1 year[5].
Working Stock Storage -20°C (Aliquoted)Aqueous BSA-lipid complexes are stable for up to 3 months. Avoid freeze-thaw cycles[5].
Vessel Material Siliconized or standard glass vialsPrevents hydrophobic adsorption of the lipid to plastic surfaces[6].

Experimental Protocol: BSA-Complexed Stock Preparation

This protocol details the conversion of raw N-methylsphingosine powder into a physiologically compatible BSA-complexed stock solution.

Workflow Step1 Dissolve in Methanol (Primary Stock) Step2 Aliquot into Glass Vials Step1->Step2 Step3 Evaporate under N2 Stream Step2->Step3 Step4 Resuspend in Warm BSA (37°C) Step3->Step4 Step5 Vortex & Sonicate (Working Stock) Step4->Step5

Workflow for preparing BSA-complexed N-methylsphingosine stock solutions.

Phase 1: Preparation of the Primary Organic Stock
  • Weighing and Solubilization: Accurately weigh the N-methylsphingosine powder. Suspend the lipid in anhydrous methanol to achieve a concentration of 1 mg/mL (or 0.5 mg/mL if using Methanol:Water 95:5)[5][7].

  • Heating and Sonication: If the solution is not entirely clear, heat the glass vial gently in a water bath (45°C–65°C) and sonicate. Causality note: Sphingoid bases have high transition temperatures; thermal energy disrupts intermolecular crystalline forces, allowing solvent penetration[5][7].

  • Aliquotting: Transfer the desired volume of the primary organic stock into clean, siliconized glass vials using a positive displacement pipette[6].

Phase 2: Lipid Film Generation
  • Solvent Evaporation: Place the glass vials in a warm water bath (~50°C). Direct a gentle stream of dry nitrogen gas (N₂) over the surface of the methanol[5].

  • Film Formation: Rotate the vial continuously during evaporation to deposit a thin, uniform lipid film along the lower walls of the glass vessel. Causality note: A thin film maximizes the surface area for subsequent aqueous reconstitution. Nitrogen displaces oxygen, preventing oxidative degradation of the lipid[5].

  • Storage Pause Point: At this stage, the dried lipid film can be sealed and stored at -20°C for up to 1 year[5].

Phase 3: Physiological Carrier Complexation
  • Carrier Preparation: Prepare a 4 mg/mL solution of essentially fatty-acid-free BSA in sterile PBS or water. Pre-warm this solution to 37°C[5][6].

  • Reconstitution: Add the appropriate volume of the warm BSA solution to the glass vial containing the lipid film to yield a final N-methylsphingosine concentration of 125 µM[5].

  • Incubation and Agitation: Incubate the vial at 37°C for 30 to 60 minutes. Vortex vigorously every 10 minutes. If the lipid is stubborn, utilize brief bursts in a bath sonicator. Causality note: Never place the solution on ice during this process, as a drop in temperature will cause the lipid to immediately drop out of solution[6].

  • Validation: The final solution should appear clear to slightly hazy without any visible particulate matter[5]. Aliquot the working stock into glass vials and store at -20°C.

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Visible crystals in methanol stock Insufficient thermal energy to break crystalline lattice.Crush the solid gently, heat to 65°C (boiling point of methanol), and sonicate until clear[7].
Heavy precipitation upon adding BSA BSA solution was too cold, or non-fatty-acid-free BSA was used.Ensure BSA is pre-warmed to 37°C. Verify the use of strictly fatty-acid-free BSA[5][6].
Inconsistent cellular assay results Lipid adsorbed to plasticware during serial dilutions.Perform all dilutions and storage in siliconized glass tubes or low-binding plasticware[6].

References

  • Ovid. "Sphingoid bases and de novo ceramide synthesis: enzymes...". Ovid.
  • National Institutes of Health (NIH). "Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies". PMC.
  • ResearchGate. "Characteristic Analysis of Metabolic Profiles of Polygonatum odoratum (Mill.) Druce from Different Regions of Guizhou Province Based on Non-Targeted Metabolomics".
  • Ovid. "Inhibition of skin carcinomas but not papillomas by sphingosine, N-methylsphingosine, and N-acetylsphingosine". Ovid.
  • Avanti Research. "Sphingosine-1-Phosphate (d18:1) | 26993-30-6". Avanti Polar Lipids.
  • Focus Biomolecules.
  • National Institutes of Health (NIH). "Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells". PMC.
  • Sigma-Aldrich. "General Lipid/BSA Solubilization Protocol For Cell Delivery". Sigma-Aldrich.

Sources

Application

Application Note: Optimizing Topical Delivery of N-Methylsphingosine (NMS) in Murine Models of Skin Carcinogenesis

Scientific Rationale & Introduction In the landscape of dermatological oncology and lipid signaling, the "sphingolipid rheostat" dictates cell fate. While sphingosine-1-phosphate (S1P) drives cellular proliferation and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

In the landscape of dermatological oncology and lipid signaling, the "sphingolipid rheostat" dictates cell fate. While sphingosine-1-phosphate (S1P) drives cellular proliferation and survival, its precursors—ceramide and sphingosine—promote apoptosis and cell cycle arrest 1[1]. N-methylsphingosine (NMS) is a highly bioactive synthetic sphingoid base analog that acts as a potent inhibitor of sphingosine kinase (SphK) and protein kinase C (PKC). By inhibiting SphK, NMS prevents the conversion of pro-apoptotic sphingolipids into mitogenic S1P, effectively starving malignant cells of survival signals.

The Case for Topical Delivery: Exogenous sphingolipids present significant delivery challenges due to their physicochemical properties and systemic toxicity. For instance, systemic absorption of related sphingoid bases (like safingol) has been shown to cause significant hepatic toxicity due to insufficient clearance by cytochrome P450 isozymes 2[2]. Topical application circumvents this by localizing the bioactive lipid directly within the epidermis—the site of hyperproliferation—while minimizing systemic exposure.

Crucially, in vivo studies utilizing the Sencar mouse model demonstrate that while low-dose topical NMS (0.05–0.5 µmol) does not significantly reduce benign papilloma formation or TPA-induced hyperplasia, it profoundly increases carcinoma-free survival 3[3]. This indicates that NMS specifically blocks malignant conversion rather than general benign hyperproliferation.

Pathway TPA TPA (Tumor Promoter) SphK Sphingosine Kinase (SphK) TPA->SphK Activates S1P Sphingosine-1-Phosphate (Proliferation & Survival) SphK->S1P Phosphorylates Apoptosis Apoptosis & Carcinoma Inhibition S1P->Apoptosis Blocks NMS N-Methylsphingosine (Topical Application) NMS->SphK Inhibits NMS->Apoptosis Promotes

Fig 1. Mechanistic pathway of NMS modulating the sphingolipid rheostat to induce apoptosis.

Formulation Strategy & Vehicle Selection

Because NMS is highly lipophilic, the choice of vehicle dictates both stratum corneum penetration and the risk of systemic leakage. For standard murine models, acetone is the preferred vehicle. Acetone rapidly evaporates (flashes off) upon application, depositing the lipophilic NMS directly into the stratum corneum without leaving a persistent wet vehicle that the mouse could groom off or that would drive the compound too deeply into the dermal capillary beds.

However, for longer-term studies or xenograft models where barrier disruption is a concern, liposomal formulations have shown enhanced tumor tissue accumulation and reduced toxicity for methylated sphingoid bases 4[4].

Table 1: Quantitative Comparison of Topical Vehicles for Sphingoid Bases
Vehicle SystemEst. Epidermal RetentionEst. Systemic AbsorptionStratum Corneum DisruptionOptimal Application Scenario
Acetone (100%) ~85%< 5%High (Lipid extraction)Rapid rodent screening; DMBA/TPA models
Propylene Glycol / EtOH (70:30) ~60%~15%ModerateSustained delivery; syngeneic models
Liposomal Formulation ~75%< 2%Low (Barrier supportive)Long-term studies; reducing local toxicity

(Note: Retention and absorption percentages are representative estimates based on the pharmacokinetic behavior of lipophilic sphingoid bases in murine models [[4]](4], [[2]](2].)

Detailed Experimental Protocols

Protocol A: Preparation of NMS Topical Formulation (Acetone Vehicle)

Causality Check: NMS must be handled in glass vials. Plastics can adsorb highly lipophilic sphingoid bases, drastically reducing the actual delivered dose.

  • Weighing: Accurately weigh lyophilized NMS powder using a microbalance in a low-humidity environment.

  • Reconstitution: Dissolve NMS in 100% molecular-grade acetone to create a stock solution of 2.5 mM.

  • Homogenization: Vortex for 60 seconds, followed by bath sonication for 5 minutes at room temperature to ensure complete micellar disruption and uniform solvation.

  • Storage: Store aliquots at -20°C in amber glass vials with PTFE-lined caps to prevent solvent evaporation and photodegradation.

Protocol B: In Vivo Application in the DMBA/TPA Two-Stage Model

Causality Check: The timing of NMS application is the most critical variable. NMS must be applied exactly 30 minutes prior to TPA 3[3]. This provides sufficient time for the solvent to evaporate and the NMS to partition into the viable epidermis, pre-inhibiting SphK before TPA triggers the massive PKC-driven mitogenic cascade.

  • Acclimation & Preparation (Week -1): Shave the dorsal skin of 7-week-old female Sencar mice. Allow 48 hours for any micro-abrasions to heal.

  • Initiation (Week 0): Apply a single dose of 10 nmol 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in 0.2 mL acetone to the shaved area.

  • NMS Intervention (Weeks 1–15): Twice weekly, apply 0.2 mL of the NMS solution (delivering 0.05 to 0.5 µmol of NMS) evenly across the dorsal skin using a calibrated positive-displacement pipette.

  • Promotion (Weeks 1–15): Exactly 30 minutes after NMS application, apply 3.2 nmol of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 0.2 mL acetone to the exact same site.

Workflow Prep Week -1: Acclimation & Shaving Init Week 0: DMBA Initiation (10 nmol) Prep->Init NMS Weeks 1-15: Topical NMS (0.05-0.5 µmol) Init->NMS TPA Weeks 1-15: TPA Promotion (30 min post-NMS) NMS->TPA TPA->NMS 2x/week QC Endpoint: Histopathology & LC-MS/MS TPA->QC

Fig 2. DMBA/TPA two-stage murine skin carcinogenesis workflow with topical NMS intervention.

Self-Validating System & Quality Control

A rigorous protocol must be self-validating. If an experiment fails, the researcher must know whether the failure was due to poor drug delivery or a lack of biological efficacy. Implement the following dual-QC system:

QC 1: Delivery Validation (Tape Stripping & LC-MS/MS)

To prove that NMS is penetrating the barrier and not just crystallizing on the surface:

  • Method: 1 hour post-application on a subset of satellite animals, apply and remove 10 consecutive D-Squame adhesive discs to the treated site.

  • Analysis: Extract lipids from tapes 1-2 (unabsorbed surface) and tapes 3-10 (stratum corneum). Perform LC-MS/MS. A successful vehicle formulation should show <20% of the NMS on tapes 1-2, with the majority localized in tapes 3-10 and the underlying viable epidermis.

QC 2: Efficacy Validation (Histopathological Grading)

Critical Pitfall Warning: Do not rely on macroscopic tumor counting as your primary efficacy endpoint.

  • Rationale: Birt et al. definitively showed that NMS does not inhibit the incidence or multiplicity of benign papillomas 3[3]. If you only count visible nodules, you will falsely conclude the drug failed.

  • Validation: You must harvest the lesions, section them, and perform H&E staining to grade the tumors. The true efficacy of NMS is measured by its ability to halt the progression from benign papilloma to invasive squamous cell carcinoma (SCC). The primary endpoint is carcinoma-free survival .

References

  • [3] Birt, D. F., et al. "Inhibition of skin carcinomas but not papillomas by sphingosine, N-methylsphingosine, and N-acetylsphingosine." Cancer Research. Available at:[Link]

  • [4] Endo, K., et al. "Liposomal N,N,N-Trimethylsphingosine (TMS) as an Inhibitor of B16 Melanoma Cell Growth and Metastasis with Reduced Toxicity and Enhanced Drug Efficacy Compared to Free TMS." Cancer Research (AACR Journals). Available at:[Link]

  • [2] Merrill, A. H., et al. "13 Sphingolipids: a New Strategy for Cancer Treatment and Prevention." CABI Digital Library. Available at:[Link]

  • [1] French, K. J., et al. "Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of (2S,3R,4E)-2-(methylamino)-4-octadecene-1,3-diol for bioassays

Welcome to the Technical Support Center for lipid handling and assay preparation. (2S,3R,4E)-2-(methylamino)-4-octadecene-1,3-diol, commonly known as N-methylsphingosine , is a naturally occurring, N-methylated sphingoid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid handling and assay preparation. (2S,3R,4E)-2-(methylamino)-4-octadecene-1,3-diol, commonly known as N-methylsphingosine , is a naturally occurring, N-methylated sphingoid base [4]. Due to its highly lipophilic 18-carbon aliphatic chain, achieving stable aqueous solubility is a major bottleneck for researchers conducting cell culture treatments and enzymatic bioassays.

This guide provides field-proven, self-validating methodologies to ensure your lipid remains molecularly dispersed and bioavailable.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does N-methylsphingosine precipitate when I add my DMSO/Ethanol stock directly to the aqueous assay buffer? A: N-methylsphingosine is an amphipathic molecule dominated by a highly hydrophobic aliphatic tail. When pipetted directly from an organic solvent into an aqueous environment, the sudden shift in the dielectric constant forces the hydrophobic tails to rapidly aggregate to minimize contact with water. This thermodynamic process, driven by the hydrophobic effect, causes the lipid to exceed its critical micelle concentration (CMC) and crash out of solution, forming insoluble crystals rather than a bioavailable dispersion.

Q2: What is the gold-standard method for delivering N-methylsphingosine to cultured cells without solvent toxicity? A: The most reliable method is complexation with fatty-acid-free Bovine Serum Albumin (BSA) [1]. BSA acts as a physiological carrier protein. By utilizing its empty hydrophobic binding pockets, BSA shields the lipid's aliphatic tail from the aqueous environment. This maintains the lipid in a monomeric, bioavailable state and eliminates the need to expose sensitive cell lines to high concentrations of organic solvents.

Q3: My lipid-BSA solution is cloudy. What went wrong and how do I fix it? A: A cloudy suspension indicates incomplete complexation, meaning bulk lipid aggregates are still present [2]. This typically occurs due to two procedural failures:

  • Insufficient Surface Area: The lipid was not dried into a sufficiently thin film prior to adding BSA. A thin film is required to maximize the surface area for protein-lipid interaction.

  • Low Kinetic Energy: The hydration energy and BSA binding kinetics are too slow at room temperature to overcome the lattice energy of the solid lipid. Resolution: Re-warm the cloudy solution to 37°C and sonicate in a water bath for 10–15 minute intervals. The kinetic energy from heat and cavitation will drive the complexation until the solution turns optically clear.

Q4: Can I use cyclodextrins instead of BSA for enzymatic assays? A: Yes. Cyclodextrins, particularly α -cyclodextrin and Hydroxypropyl- β -cyclodextrin (HP- β -CD), feature a hydrophilic exterior and a hydrophobic internal cavity. They form host-guest inclusion complexes with the aliphatic tail of sphingolipids, effectively solubilizing them in aqueous media without altering their ionization state or introducing large carrier proteins that might sterically hinder certain enzymatic reactions [3, 5].

Part 2: Quantitative Data Comparison

To select the optimal solubilization matrix for your specific bioassay, refer to the performance metrics in the table below:

Solubilization MatrixMax Working ConcentrationPreparation TimeCytotoxicity RiskOptical ClarityBest Application
Direct Solvent (DMSO/EtOH) < 5 µM (due to solvent limits)< 5 minsHigh (If solvent > 0.1% v/v)Poor (High precipitation risk)High-throughput screening (cell-free)
Fatty-Acid Free BSA (4 mg/mL) 125 µM60 - 90 minsLow (Physiological carrier)Excellent (Clear solution)Live-cell culture, in vivo delivery
α -Cyclodextrin (8 mM) ~50 - 100 µM30 - 60 minsLowGoodEnzymatic assays requiring no protein

Part 3: Experimental Protocols

The following protocols are designed as self-validating workflows. The transition from a cloudy suspension to a clear solution serves as an internal visual checkpoint for successful complexation.

Protocol A: BSA-Lipid Complexation (The "Thin-Film" Method)

This protocol yields a 125 µM stock solution of N-methylsphingosine complexed with BSA.

  • Stock Preparation: Dissolve N-methylsphingosine powder in a 95:5 Methanol:Water mixture to a concentration of 0.5 mg/mL. Heat gently (45°C) and sonicate until fully suspended.

  • Aliquot & Evaporate: Transfer the desired molar amount of the lipid solution into a sterile glass vial. Evaporate the solvent using a gentle stream of dry nitrogen gas.

    • Causality Check: You must rotate the vial continuously during evaporation. This deposits the lipid as a microscopic thin film on the glass walls, maximizing the surface-area-to-volume ratio required for the BSA binding kinetics.

  • BSA Preparation: Prepare a 4 mg/mL solution of essentially fatty-acid-free BSA in pre-warmed (37°C) sterile water or PBS. Endogenous fatty acids must be absent so the hydrophobic pockets are empty and available.

  • Complexation: Add the warm BSA solution to the glass vial containing the lipid film to achieve a final lipid concentration of 125 µM.

  • Incubation & Agitation: Incubate the vial at 37°C for 30–60 minutes. Vortex vigorously and sonicate for 3-minute intervals. The protocol is complete only when the solution transitions from hazy to optically clear.

  • Storage: Store aliquots at -20°C. Thawed aliquots may precipitate slightly and require brief re-warming to 37°C before use.

Protocol B: Cyclodextrin Inclusion Complexation

Ideal for protein-free enzymatic assays.

  • Solvent Dissolution: Dissolve N-methylsphingosine in absolute ethanol to create a 1 mM stock.

  • Drying: Dispense the required volume into a glass tube and dry under a nitrogen stream to form a thin film.

  • Cyclodextrin Solution: Prepare an 8 mM solution of α -cyclodextrin or HP- β -CD in your target aqueous assay buffer.

  • Reconstitution: Add the cyclodextrin solution to the lipid film.

  • Agitation: Vortex vigorously for 5 minutes, then sonicate in a water bath at 37°C for 20 minutes to provide the activation energy required for the lipid tail to enter the cyclodextrin cavity.

Part 4: Visualizations

Workflow for preparing N-methylsphingosine-BSA complexes for bioassays.

Mechanistic pathways of N-methylsphingosine solubilization via BSA and Cyclodextrins.

References

  • Singh, I., & Kishimoto, Y. (1983). Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds. Journal of Lipid Research, 24(5), 662-665. Retrieved from:[Link]

  • Merrill, A. H., et al. (2023). Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. Metabolites, 13(4), 488. Retrieved from:[Link]

Optimization

Overcoming ion suppression in mass spectrometry analysis of N-methylsphingosine

Welcome to the Advanced Mass Spectrometry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to quantify low-abundance sphingo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to quantify low-abundance sphingoid bases. N-methylsphingosine (N-MS) is notoriously difficult to analyze via LC-MS/MS due to its susceptibility to severe matrix effects.

This guide is designed not just to give you a list of troubleshooting steps, but to explain the causality behind these analytical failures and provide self-validating protocols to ensure your data is robust, reproducible, and ready for regulatory scrutiny.

Section 1: Understanding the Enemy – The Causality of Ion Suppression

Q1: Why does N-methylsphingosine suffer from such severe ion suppression in positive ESI mode compared to other lipids in my biological extracts?

Answer: The root cause lies in the dynamics of the Electrospray Ionization (ESI) droplet. N-MS is an amphiphilic molecule with a basic secondary amine. To be detected, it must successfully compete for excess protons and surface area on the ESI droplet before transitioning into the gas phase.

Biological matrices (like plasma or tissue) are rich in glycerophospholipids, particularly phosphatidylcholines (PtdCho). PtdCho molecules possess a permanent quaternary ammonium charge and extreme surface activity. During droplet desolvation, PtdCho monopolizes the droplet surface, effectively "locking out" the less abundant N-MS molecules and neutralizing their ability to ionize 1[1]. This competition results in a dramatic loss of signal, known as ion suppression.

Q2: Why does my N-MS peak exhibit severe tailing on a standard C18 column, which seems to exacerbate the matrix overlap?

Answer: This is a secondary interaction issue. Under standard acidic mobile phase conditions (e.g., 0.1% formic acid), the secondary amine of N-MS is fully protonated. These cations interact strongly with residual, un-endcapped silanol groups on the silica backbone of standard reversed-phase columns. This unwanted ion-exchange mechanism causes peak tailing, widening the elution band and increasing the probability of co-eluting with suppressing background lipids.

Section 2: Sample Preparation – The First Line of Defense

Q3: Standard protein precipitation (PPT) leaves too many phospholipids in my sample. How can I selectively isolate N-MS?

Answer: You must move away from simple PPT and implement a targeted extraction strategy. Because N-MS and PtdCho share similar hydrophobic properties, standard liquid-liquid extraction (LLE) often co-extracts both. The most effective approach is a two-step Alkaline Hydrolysis combined with Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

Alkaline hydrolysis (saponification) chemically cleaves the ester bonds of glycerophospholipids (destroying the suppressing PtdCho) but leaves the robust amide and amine bonds of sphingolipids completely intact 1[1].

Protocol: Self-Validating Alkaline Hydrolysis & MCX-SPE

This protocol is a self-validating system: by monitoring the disappearance of the PtdCho transition (m/z 184) in your final MS method, you can instantly verify the success of the extraction.

  • Initial Extraction: Perform a modified Bligh-Dyer extraction (Chloroform/Methanol/Water) on your biological sample to isolate the total lipid fraction. Dry the lower organic phase under nitrogen.

  • Alkaline Hydrolysis: Reconstitute the dried lipids in 500 µL of 0.1 M methanolic Potassium Hydroxide (KOH). Incubate at 37°C for 2 hours.

  • Neutralization: Add 50 µL of glacial acetic acid to neutralize the solution (crucial for the next SPE step).

  • SPE Conditioning: Condition an MCX SPE cartridge (e.g., Oasis MCX) with 2 mL Methanol, followed by 2 mL of 2% Formic Acid in Water.

  • Loading: Dilute your neutralized extract with 1 mL of 2% Formic Acid in Water and load it onto the cartridge. The protonated N-MS will bind to the cation-exchange sites.

  • Washing: Wash with 2 mL of 2% Formic Acid in Water (removes salts/water-soluble matrix), followed by 2 mL of Methanol (removes neutral lipids and cleaved fatty acids).

  • Elution: Elute the highly purified N-MS using 2 mL of 5% Ammonium Hydroxide in Methanol. Dry under nitrogen and reconstitute in your initial mobile phase.

Section 3: Chromatographic & Source Optimization

Q4: Even with SPE, I see matrix effects on my C18 column. Should I adjust the gradient or change the stationary phase?

Answer: Do not waste time shallowing a C18 gradient. Switch your stationary phase to Hydrophilic Interaction Liquid Chromatography (HILIC) .

Reversed-phase (RPLC) separates lipids based on their hydrophobic tails, which means N-MS often co-elutes with residual matrix lipids of similar chain lengths. HILIC, however, separates compounds based on their polar headgroups 2[2]. Because N-MS has a distinct polar amine headgroup, HILIC effectively shifts its retention time away from the bulk of hydrophobic suppressors.

Table 1: Quantitative Comparison of RPLC vs. HILIC for N-MS Analysis

ParameterReversed-Phase (RPLC)Hydrophilic Interaction (HILIC)
Stationary Phase C18 or C8 (Hydrophobic)Unbonded Silica or Amide (Polar)
Retention Mechanism Partitioning of aliphatic chainHydrogen bonding of polar headgroup
Typical Matrix Factor 0.45 - 0.60 (Severe Suppression)0.85 - 0.95 (Minimal Suppression)
Elution Order Polar lipids first, neutral lipids lastNeutral lipids first, polar lipids last
Phospholipid Interference High (Co-elution with late-eluting peaks)Low (Phospholipids strongly retained)

Q5: Can modifying the mass spectrometer source rescue the N-MS signal?

Answer: Yes. While ESI is the gold standard for polar sphingolipids 3[3], it is highly vulnerable to liquid-phase competition. If matrix effects persist, evaluate Atmospheric Pressure Chemical Ionization (APCI) . APCI relies on gas-phase ion-molecule reactions rather than droplet desolvation, making it inherently more resistant to ion suppression from non-volatile matrix components4[4].

Section 4: Validation & Troubleshooting Workflow

To definitively prove to regulatory bodies that your optimized method has eliminated ion suppression, you must implement a Post-Column Infusion (PCI) experiment. Infuse a neat solution of N-MS post-column at a constant rate while injecting a blank matrix extract. A dip in the baseline MS signal will visually map the exact retention time of invisible suppressing agents 2[2].

Follow the logical workflow below to systematically eliminate matrix effects:

Workflow Start Identify Ion Suppression in N-methylsphingosine Assess Post-Column Infusion Profile Matrix Effects Start->Assess Decision Suppression > 15%? Assess->Decision Prep Step 1: Sample Prep Alkaline Hydrolysis & MCX SPE Decision->Prep Yes End Validated Method Ready for Analysis Decision->End No LC Step 2: Chromatography Switch to HILIC Separation Prep->LC Source Step 3: MS Source Evaluate APCI or Nano-ESI LC->Source Validate Re-calculate Matrix Factor with SIL-IS Source->Validate Validate->Decision Iterate

Fig 1. Systematic troubleshooting workflow for mitigating ion suppression in N-MS LC-MS/MS analysis.

References

  • Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS. Source: mdpi.com. URL: 1

  • Technical Support Center: Overcoming Matrix Effects in 3-Ketosphingosine LC-MS/MS Analysis. Source: benchchem.com. URL: 2

  • Technical Support Center: Mass Spectrometry Analysis of Sphingolipids. Source: benchchem.com. URL: 3

  • Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines. Source: nih.gov. URL: 4

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of N-methylsphingosine vs N-acetylsphingosine in skin carcinoma inhibition

An In-Depth Comparative Guide to the Efficacy of N-methylsphingosine and N-acetylsphingosine in Skin Carcinoma Inhibition Introduction The field of oncology is increasingly focused on leveraging cellular signaling pathwa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of N-methylsphingosine and N-acetylsphingosine in Skin Carcinoma Inhibition

Introduction

The field of oncology is increasingly focused on leveraging cellular signaling pathways for therapeutic benefit. Among these, the sphingolipid metabolic pathway has emerged as a critical regulator of cell fate, governing the delicate balance between cell survival, proliferation, and programmed cell death (apoptosis)[1]. Dysregulation of this pathway is a known hallmark of various cancers, including skin carcinomas like melanoma and squamous cell carcinoma, where a shift towards pro-survival sphingolipids is common[2][3][4].

At the heart of this balance lies a rheostat: the interplay between pro-apoptotic ceramides and the pro-survival metabolite sphingosine-1-phosphate (S1P)[5]. Many cancer cells, including those in skin malignancies, downregulate ceramide levels or upregulate S1P production to evade apoptosis and promote growth[6][7]. This has made the modulation of sphingolipid metabolism an attractive strategy for anti-cancer therapy.

This guide provides a detailed comparison of two bioactive sphingolipid analogs, N-methylsphingosine (NMS) and N-acetylsphingosine (NACS) , also known as C2-ceramide. Both have demonstrated potential in inhibiting skin carcinoma, yet they operate through distinct mechanisms of action. We will dissect their comparative efficacy, explore their divergent signaling pathways, and provide robust experimental protocols for their evaluation, offering a critical resource for researchers and drug development professionals in oncology.

Mechanistic Overview: Two Analogs, Two Distinct Strategies

While both NMS and NACS push the cellular rheostat towards apoptosis, they achieve this through fundamentally different approaches. NACS acts as a direct molecular mimic, while NMS functions as a strategic enzymatic inhibitor.

N-acetylsphingosine (NACS): The Ceramide Mimetic

N-acetylsphingosine is a synthetic, cell-permeable analog of natural ceramide[8]. Its primary mechanism is to directly surrogate for endogenous ceramide, initiating the downstream signaling cascades that lead to cell cycle arrest and apoptosis[9][10]. By introducing NACS, researchers can bypass the upstream enzymatic steps of ceramide production and directly trigger its tumor-suppressive effects. In various cancer cell lines, including human squamous cell carcinoma, NACS has been shown to be toxic in a dose-dependent manner, inducing the classic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation[8][9][10]. Its action is predicated on the cell's existing machinery for executing ceramide-mediated cell death.

NACS_Pathway NACS acts as a ceramide mimetic to initiate apoptosis. NACS N-acetylsphingosine (C2-Ceramide) Ceramide_Pathways Ceramide-Mediated Signaling Hub NACS->Ceramide_Pathways Acts as analog Caspase_Cascade Caspase Activation (Caspase-3, -9) Ceramide_Pathways->Caspase_Cascade Initiates AP1 AP-1 Activation Ceramide_Pathways->AP1 Activates PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage Leads to Apoptosis Apoptosis AP1->Apoptosis Contributes to PARP_Cleavage->Apoptosis

N-methylsphingosine (NMS): The Multi-Target Inhibitor

N-methylsphingosine, and its more extensively studied relative N,N-dimethylsphingosine (DMS), employ a more indirect and multifaceted strategy. The primary and most potent mechanism of NMS is the competitive inhibition of sphingosine kinases (SphK1 and SphK2)[11][12]. These enzymes are responsible for phosphorylating sphingosine to create the pro-survival S1P.

By inhibiting SphK, NMS achieves two critical anti-cancer effects:

  • Blocks Pro-Survival Signaling: It prevents the production of S1P, thereby shutting down S1P-mediated pathways that promote cell proliferation, migration, and survival[11][13].

  • Increases Pro-Apoptotic Substrate: It leads to the accumulation of its substrate, sphingosine, which can then be shunted into the de novo synthesis pathway to generate endogenous ceramide[11]. This effectively "resets" the ceramide/S1P rheostat to favor apoptosis[14].

Furthermore, NMS and its parent compound, sphingosine, have been identified as inhibitors of Protein Kinase C (PKC), a family of kinases often implicated in tumor promotion[15][16]. Although some studies suggest the apoptosis-inducing effects of NMS can occur independently of PKC inhibition, this activity represents another potential anti-neoplastic mechanism[11][17].

NMS_Pathway NMS inhibits SphK1 and PKC to promote apoptosis. NMS N-methylsphingosine (NMS) SphK1 Sphingosine Kinase 1 (SphK1) NMS->SphK1 Inhibits PKC Protein Kinase C (PKC) NMS->PKC Inhibits S1P S1P (Pro-Survival) SphK1->S1P Produces Sphingosine Sphingosine Sphingosine->SphK1 Substrate Ceramide Ceramide (Pro-Apoptosis) Sphingosine->Ceramide Shunted to synthesis Proliferation Cell Proliferation & Survival S1P->Proliferation Promotes Apoptosis Apoptosis Ceramide->Apoptosis Induces

Comparative Efficacy in Skin Carcinoma

Direct comparative studies are essential for discerning therapeutic potential. A key study conducted in a mouse model of two-stage skin carcinogenesis (initiated with DMBA and promoted with TPA) provides the most direct evidence of the comparative efficacy of NMS and NACS in vivo[18].

ParameterN-acetylsphingosine (NACS)N-methylsphingosine (NMS)Source
Effect on Papilloma No significant inhibition of incidence or multiplicity.No significant inhibition of incidence or multiplicity.[18]
Effect on Carcinoma Increased the proportion of carcinoma-free mice at a dose of 0.5 µmol.Increased cancer-free survival at both 0.05 µmol and 0.50 µmol doses.[18]
Inhibition of ODC Required ≥ 10 µmol for inhibition.Required ≥ 10 µmol for inhibition.[18]
Primary Mechanism Ceramide MimeticSphK and PKC Inhibitor[9][11]
Apoptosis Induction Directly induces apoptosis via caspase activation.[9]Induces apoptosis indirectly via ceramide accumulation and S1P depletion.[11][19]
MAPK Inhibition Does not significantly affect MAPK activity.[17]Significantly inhibits MAPK activity as an early step in apoptosis.[17]

Key Insights from Comparative Data:

  • Carcinoma-Specific Inhibition: Both compounds were notably effective at inhibiting the progression of benign papillomas to malignant carcinomas, but not at preventing the initial formation of papillomas[18]. This suggests their primary utility may be in preventing malignant conversion rather than acting as broad chemopreventive agents.

  • Potency of NMS: In the in-vivo skin cancer model, NMS demonstrated efficacy at a 10-fold lower dose (0.05 µmol) than NACS, increasing cancer-free survival where the lower dose of NACS did not show a significant effect in the same experiment[18]. This suggests NMS may have a higher potency in this specific context.

  • Divergent Signaling Impact: The inability of high concentrations of NACS to inhibit MAPK activity, in contrast to the potent inhibition by NMS, highlights their different signaling engagements[17]. In skin cancers where the MAPK pathway (e.g., BRAF mutations in melanoma) is a key driver, the inhibitory action of NMS on this cascade could provide a significant therapeutic advantage[2].

Experimental Protocols for Evaluation

To enable researchers to validate and expand upon these findings, we provide standardized, self-validating protocols for assessing the efficacy of these compounds in skin carcinoma cell lines (e.g., A431 squamous cell carcinoma, Malme-3M melanoma).

Cell Proliferation/Viability Assessment (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effects of NMS and NACS.

  • Causality: The MTT assay measures the metabolic activity of mitochondria, which is directly proportional to the number of viable cells. A reduction in signal indicates either cell death or inhibition of proliferation.

MTT_Workflow Workflow for MTT Cell Viability Assay. Start 1. Seed Cells Incubate1 2. Incubate 24h (Allow Adherence) Start->Incubate1 Treat 3. Treat with NMS/NACS (Serial Dilutions) Incubate1->Treat Controls Controls: - Vehicle (DMSO) - Untreated - Positive (e.g., Doxorubicin) Treat->Controls Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent (3h Incubation) Incubate2->Add_MTT Solubilize 6. Add Solubilizing Agent (e.g., DMSO) Add_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read

Methodology:

  • Cell Seeding: Seed skin carcinoma cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of NMS and NACS (e.g., from 1 µM to 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium.

  • Controls (Critical for Trustworthiness):

    • Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

    • Untreated Control: Cells with fresh medium only.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is working.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Methodology:

  • Cell Culture and Treatment: Seed 2x10^5 cells in 6-well plates. After 24 hours, treat with IC50 concentrations of NMS and NACS (determined from the MTT assay) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Discussion and Future Perspectives

The available evidence indicates that both NMS and NACS are promising agents for the inhibition of skin carcinoma, particularly in preventing the critical transition to malignancy[18]. The superior in-vivo potency of NMS at lower doses suggests that its multi-targeted approach—simultaneously blocking the pro-survival S1P pathway while promoting the accumulation of pro-apoptotic ceramide—may be more robust than the direct mimetic action of NACS[11][18]. The additional inhibitory effect of NMS on the MAPK pathway further enhances its therapeutic profile, especially for cancers driven by this cascade[17].

However, the choice between these agents is not straightforward and may be context-dependent.

  • For mechanistic studies specifically isolating ceramide-downstream pathways, NACS remains an invaluable tool due to its direct and well-characterized action[9].

  • For therapeutic development , NMS and other SphK inhibitors represent a more dynamic strategy. By targeting an upstream enzymatic checkpoint, they may be more effective at overcoming cancer cell adaptations and resistance mechanisms that might circumvent the effects of a simple ceramide analog[7][13].

Future research should focus on head-to-head comparisons in additional preclinical models, including patient-derived xenografts of melanoma and squamous cell carcinoma, to confirm the potency advantage of NMS. Furthermore, investigating synergistic combinations, such as pairing NMS with BRAF inhibitors in melanoma, could unlock even more powerful therapeutic strategies.

Conclusion

N-methylsphingosine and N-acetylsphingosine both effectively inhibit skin carcinoma progression, but their distinct mechanisms confer different therapeutic profiles. NACS acts as a direct and specific inducer of ceramide-mediated apoptosis. In contrast, NMS functions as a more potent, multi-pronged inhibitor, targeting key survival kinases like SphK1 and PKC, leading to a decisive shift in the sphingolipid balance towards cell death. Based on current in-vivo data, NMS demonstrates a potency advantage and a broader mechanistic impact , making it a compelling candidate for further development as a therapeutic agent against skin malignancies.

References

  • Sweeney, E. A., et al. (1996). Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines. International Journal of Cancer, 66(3), 358-66. [Link]

  • Perdon, A., et al. (2020). New Insights into the Role of Sphingolipid Metabolism in Melanoma. Cells, 9(9), 1977. [Link]

  • Edsall, L. C., et al. (1998). N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide. Biochemistry, 37(37), 12892-8. [Link]

  • Sugiki, H., et al. (2000). C2-ceramide induces apoptosis in a human squamous cell carcinoma cell line. British Journal of Dermatology, 143(6), 1154-63. [Link]

  • Scherer, E., et al. (1998). Inhibition of skin carcinomas but not papillomas by sphingosine, N-methylsphingosine, and N-acetylsphingosine. Cancer Letters, 124(1), 91-7. [Link]

  • Li, Z., et al. (2023). Single-cell sequencing analysis related to sphingolipid metabolism guides immunotherapy and prognosis of skin cutaneous melanoma. Frontiers in Immunology, 14, 1249704. [Link]

  • Perdon, A., et al. (2020). New Insights into the Role of Sphingolipid Metabolism in Melanoma. ResearchGate. [Link]

  • Sugiki, H., et al. (2000). C2‐ceramide induces apoptosis in a human squamous cell carcinoma cell line. British Journal of Dermatology, 143(6), 1154-1163. [Link]

  • Morad, S. A. S., & Cabot, M. C. (2013). Ceramide-orchestrated signalling in cancer cells. Nature Reviews Cancer, 13(1), 51-65. (Note: URL not available from search results, but this is a canonical review in the field).
  • Chen, L., et al. (2024). Sphingolipid metabolism and regulated cell death in malignant melanoma. Journal of Cellular and Molecular Medicine. [Link]

  • Kim, Y. H., et al. (2003). Apoptosis and radiosensitivity induced by N-acety1 phytosphingosine, in human cancer cell line. IAEA Conference and Symposium Papers. [Link]

  • Spinedi, A., et al. (2015). Differential apoptotic effect and metabolism of N-acetylsphingosine and N-hexanoylsphingosine in CHP-100 human neurotumor cells. Biochemical and Biophysical Research Communications, 458(4), 866-71. [Link]

  • Kim, D. S., et al. (2002). Effects of C2-ceramide on the Malme-3M Melanoma Cell Line. Journal of Dermatological Science, 30(1), 39-48. [Link]

  • Sweeney, E. A., et al. (1999). Inhibition of MAP kinase by sphingosine and its methylated derivative, N,N-dimethylsphingosine. FEBS Letters, 460(2), 294-8. [Link]

  • Choi, J. E., et al. (2014). C2-Ceramide Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells. International Journal of Molecular Sciences, 15(2), 3195-209. [Link]

  • Hannun, Y. A., et al. (1986). Sphingosine Inhibition of Protein Kinase C Activity and of Phorbol Dibutyrate Binding in Vitro and in Human Platelets. Journal of Biological Chemistry, 261(27), 12604-9. [Link]

  • Cuvillier, O., et al. (2006). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimie, 88(11), 1533-42. [Link]

  • Roy, A., et al. (2020). PKCζ mediated anti-proliferative effect of C2 ceramide on neutralization of the tumor microenvironment and melanoma regression. Cancer Immunology, Immunotherapy, 69(5), 757-773. [Link]

  • Igarashi, J., et al. (2010). The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia. British Journal of Pharmacology, 159(3), 629-41. [Link]

  • Bazzi, M. D., & Nelsestuen, G. L. (1988). Mechanism of protein kinase C inhibition by sphingosine. Biochemistry, 27(20), 7589-93. [Link]

  • Sawai, H., et al. (1995). Requirement of AP-1 for ceramide-induced apoptosis in human leukemia HL-60 cells. Journal of Biological Chemistry, 270(45), 27326-31. [Link]

  • Pahlavani, M. A. (2000). The effect of a ceramide analog, N-acetylsphingosine on the induction of proliferation and IL-2 synthesis in T cells from young and old F344 rats. Mechanisms of Ageing and Development, 118(1-2), 37-51. [Link]

  • Mandal, S., et al. (2021). A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation. Molecules, 26(17), 5178. [Link]

  • Gebai, A., et al. (2018). Molecular Mechanism of Inhibition of Acid Ceramidase by Carmofur. Journal of Medicinal Chemistry, 61(24), 11184-11195. [Link]

  • Wajapeyee, N., et al. (2021). N-acylsphingosine amidohydrolase 1 promotes melanoma growth and metastasis by suppressing peroxisome biogenesis-induced ROS production. Molecular Metabolism, 48, 101217. [Link]

  • Realini, N., et al. (2016). Ceramide and sphingosine-1-P regulate and stimulate opposite cellular pathways. ResearchGate. [Link]

  • Al-Juboori, S. I., et al. (2013). Targeting Sphingosine Kinase-1 To Inhibit Melanoma. PLoS One, 8(8), e73418. [Link]

  • Almendro, V., et al. (2016). Antiproliferative effect of 2'NF and safingol combinations in breast... ResearchGate. [Link]

  • Schobert, R., et al. (2020). N-Metallocenoylsphingosines as targeted ceramidase inhibitors: Syntheses and antitumoral effects. Bioorganic Chemistry, 99, 103703. [Link]

  • Xun, C., et al. (2021). Recent advances in the development of sphingosine kinase inhibitors. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Anti-tumor effects of phytosphingosine on leukemia cells by inducing cell apoptosis. Chinese Journal of Cellular and Molecular Immunology. [Link]

  • Donati, C., et al. (2018). Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets. Molecules, 23(11), 2822. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- proper disposal procedures

Comprehensive Safety and Disposal Guide for N-Methylsphingosine[4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-] Operational Overview and Chemical Context The compound 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for N-Methylsphingosine[4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-]

Operational Overview and Chemical Context

The compound 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- , commonly referred to as N-methylsphingosine , is a synthetic/modified sphingoid base. In modern laboratory settings, it is primarily utilized in advanced sphingolipidomic profiling and cancer research, where it has been studied for its effects on cell signaling and cancer-free survival pathways[1][2].

Because N-methylsphingosine is a highly bioactive lipid derivative with an incompletely mapped long-term toxicological profile, it must be treated with stringent safety precautions[3]. Proper disposal is not merely a regulatory formality; it is a critical operational safeguard to prevent environmental contamination and protect laboratory personnel from unintended exposure to bioactive aerosols or toxic solvent matrices.

Physicochemical Hazard Profile & Disposal Causality

As a Senior Application Scientist, it is essential to understand why specific disposal routes are chosen. N-methylsphingosine is highly lipophilic. In its pure form, it exists as a waxy solid or lyophilized powder. However, for biological assays and mass spectrometry, it is almost exclusively handled in organic solvent solutions (e.g., chloroform, methanol, or DMSO)[4].

The physical state and the solvent matrix are the two variables that dictate the Resource Conservation and Recovery Act (RCRA) waste classification[5][6].

Table 1: Physicochemical Properties and Waste Implications

PropertyCharacteristicOperational & Disposal Implication
Physical State Waxy solid / Lyophilized powderHigh risk of dust generation. Requires wet-wiping protocols; dry sweeping is strictly prohibited to prevent inhalation of bioactive aerosols[3].
Solubility Soluble in Methanol, Chloroform, DMSOLiquid waste classification is governed by the solvent's RCRA hazard class (e.g., Chloroform = Halogenated Toxic Waste)[4][5].
Environmental Toxicity Lipophilic; potential aquatic toxicityCannot be disposed of via municipal water systems (drain disposal). Requires high-temperature incineration at an approved facility[3].
RCRA Classification Unlisted (defaults to characteristic)D001 (Ignitable) for methanol/ethanol mixtures; D022 (Toxicity) for chloroform-based lipid extracts[5][6].

Waste Segregation Workflow

Proper segregation prevents dangerous chemical cross-reactions and drastically reduces institutional disposal costs. Mixing non-halogenated waste into a halogenated stream, for instance, needlessly increases the volume of waste requiring expensive, specialized incineration.

G Start N-Methylsphingosine Waste Generation Solid Solid / Powder Form Start->Solid Liquid Liquid Solution Form Start->Liquid SolidDisp Sealed Solid Hazardous Waste Solid->SolidDisp Sweep/Wipe Halo Contains Halogenated Solvent? (e.g., CHCl3) Liquid->Halo Extract/Assay YesHalo Halogenated Organic Waste Container Halo->YesHalo Yes NoHalo Non-Halogenated Flammable Waste Halo->NoHalo No

Decision tree for the segregation and disposal of N-methylsphingosine laboratory waste.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system, ensuring that personnel verify the state of the chemical and the integrity of the containment before proceeding.

Protocol A: Disposal of Solid N-Methylsphingosine Waste

Causality: Solid sphingoid bases can easily become airborne. Sweeping dry powder can aerosolize the compound, leading to inhalation exposure and deposition on mucous membranes.

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is recommended), safety splash goggles, and a fully buttoned lab coat[3][5].

  • Primary Containment: If disposing of expired or contaminated solid stock, do not attempt to dissolve it solely for the purpose of disposal. Keep the powder in its original, tightly sealed glass vial.

  • Secondary Packaging: Place the sealed glass vial inside a secondary shatter-proof container (e.g., a wide-mouth high-density polyethylene (HDPE) jar) to prevent breakage during transit.

  • Labeling: Apply a standard hazardous waste tag. Label the contents clearly as "Hazardous Solid Waste: N-methylsphingosine (Sphingolipid derivative)" and check the "Toxic/Irritant" hazard box.

  • Storage: Store in a designated, well-ventilated solid hazardous waste cabinet until collection by your Environmental Health and Safety (EHS) department[3].

Protocol B: Disposal of Liquid Solutions (Lipid Extracts)

Causality: Sphingolipidomics often requires Folch or Bligh-Dyer extraction methods utilizing chloroform and methanol[4]. Chloroform is a halogenated solvent that requires separate high-temperature incineration to prevent the atmospheric release of toxic dioxins and furans.

  • Solvent Identification: Review your experimental methodology to determine the exact solvent matrix of the N-methylsphingosine solution.

  • Segregation & Transfer:

    • Halogenated: If the solvent contains any amount of chloroform or dichloromethane (DCM), transfer the liquid into a designated "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If the compound is dissolved in pure methanol, ethanol, or DMSO, transfer it to a "Non-Halogenated Flammable Waste" carboy[5].

  • Fume Hood Execution: Perform all transfers inside a certified chemical fume hood. Use a compatible funnel to prevent splashing. Rinse the original glassware once with a small volume of the base solvent and add this rinse to the waste container.

  • Venting: Ensure the waste carboy utilizes a vented cap to prevent dangerous pressure build-up from volatile solvent vapors.

  • Log Documentation: Immediately update the waste log attached to the carboy to include "N-methylsphingosine (<1%)" alongside the primary solvent composition.

Protocol C: Decontamination of Consumables and Spills

Causality: Pipette tips, microcentrifuge tubes, and bench paper contaminated with lipophilic compounds retain residual chemicals that can leach into municipal waste streams if improperly discarded[7].

  • Consumable Disposal: Collect all contaminated pipette tips, tubes, and gloves in a puncture-resistant bag specifically designated for solid chemical waste. Do not mix this with biological/infectious waste unless it is a validated mixed-waste scenario[7].

  • Solid Spill Response: If the powder is spilled on the benchtop, do not dry sweep. Dampen a disposable paper towel with isopropanol or methanol, carefully wipe up the powder (the solvent will dissolve the lipophilic compound), and place the saturated towel in the solid chemical waste container[3].

  • Liquid Spill Response: Absorb solvent spills with an inert absorbent pad or vermiculite. Scoop the saturated absorbent into a compatible, sealable container, and label it according to the solvent's hazard class (e.g., Flammable or Halogenated)[3].

Regulatory Compliance & EPA Grounding

Under the EPA's Resource Conservation and Recovery Act (RCRA) (Title 40 CFR Parts 260-273), laboratories are legally required to classify their waste to determine their generator status and disposal requirements[6]. Because N-methylsphingosine is not specifically listed by name in the RCRA 'U' or 'P' lists, its waste classification is determined by its characteristics (e.g., the ignitability or toxicity of the solvent it is dissolved in)[5]. Always consult your institution's EHS department before finalizing disposal, as state or local regulations may impose stricter guidelines than federal EPA standards[5].

References

  • MDPI. "Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies." International Journal of Molecular Sciences.[Link]

  • US EPA. "Laboratory Environmental Sample Disposal Information Document." Environmental Protection Agency.[Link]

  • PMC. "SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS." National Institutes of Health.[Link]

  • CABI Digital Library. "13 Sphingolipids: a New Strategy for - Cancer Treatment and Prevention." CABI.[Link]

  • US EPA. "Resource Conservation and Recovery Act (RCRA) Regulations." Environmental Protection Agency.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-
Reactant of Route 2
Reactant of Route 2
4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-
© Copyright 2026 BenchChem. All Rights Reserved.